3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, disodium salt, (3S,4S,21R)-
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Overview
Description
Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups and a phorbine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate involves several steps. The process typically starts with the preparation of the phorbine core, followed by the introduction of various functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role in photodynamic therapy for cancer treatment. Additionally, its unique structure makes it valuable in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in targeted tissues. This photodynamic activity is particularly useful in medical applications, such as cancer therapy, where selective destruction of cancer cells is desired.
Comparison with Similar Compounds
Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate can be compared with other similar compounds, such as chlorophyll derivatives and other phorbine-based molecules. Its uniqueness lies in its specific functional groups and the resulting photodynamic properties. Similar compounds include chlorophyllin and other synthetic porphyrins, which share structural similarities but differ in their specific applications and reactivity.
Properties
CAS No. |
72984-33-9 |
---|---|
Molecular Formula |
C34H32N4Na2O5 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
disodium;(3R,21S,22S)-22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C34H34N4O5.2Na/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21;;/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t16-,20-,30+;;/m0../s1 |
InChI Key |
AVNUUXZZPMAGJR-YMZOKDGGSA-L |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)[O-])C4=N3)C(=O)[O-])O)C)C.[Na+].[Na+] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)[O-])C4=N3)C(=O)[O-])O)C)C.[Na+].[Na+] |
Origin of Product |
United States |
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